Technical Guide: Chemical Properties and Synthetic Utility of (3-Iodo-5-nitrophenyl)methanamine
Technical Guide: Chemical Properties and Synthetic Utility of (3-Iodo-5-nitrophenyl)methanamine
The following is an in-depth technical guide on the chemical properties, synthesis, and utility of (3-Iodo-5-nitrophenyl)methanamine .
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Executive Summary
(3-Iodo-5-nitrophenyl)methanamine (also known as 3-iodo-5-nitrobenzylamine) is a trifunctional aromatic scaffold of significant value in medicinal chemistry and fragment-based drug discovery (FBDD).[1] Its structure features a 1,3,5-substitution pattern on a benzene core, providing three chemically distinct handles:[1][2]
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Primary Amine (-CH₂NH₂): A nucleophilic "anchor" for linking to pharmacophores or solubilizing groups.[1][2]
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Aryl Iodide (-I): A highly reactive site for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig).[1][2]
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Nitro Group (-NO₂): An electron-withdrawing group that modulates the electronic properties of the ring and serves as a latent aniline precursor.[1][2]
This guide details the physicochemical profile, validated synthetic routes, and orthogonal reactivity landscape of this versatile intermediate.[2]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Data / Description |
| IUPAC Name | (3-Iodo-5-nitrophenyl)methanamine |
| Common Name | 3-Iodo-5-nitrobenzylamine |
| Molecular Formula | C₇H₇IN₂O₂ |
| Molecular Weight | 278.05 g/mol |
| CAS Number | Not widely listed (Research Intermediate); Precursor Aldehyde CAS: 1261752-40-2 |
| Physical State | Solid (Predicted: Pale yellow to orange powder) |
| Solubility | Soluble in DMSO, DMF, MeOH; Moderate in DCM; Low in Water (unless protonated) |
| pKa (Conj.[1][2] Acid) | ~8.5–9.0 (Predicted for benzylamine nitrogen) |
| LogP | ~1.8–2.1 (Predicted) |
| H-Bond Donors/Acceptors | 2 Donors / 4 Acceptors |
Synthetic Methodologies
The synthesis of (3-Iodo-5-nitrophenyl)methanamine requires chemoselective protocols to avoid deiodination or premature reduction of the nitro group. The most robust route is the Reductive Amination of the corresponding aldehyde.[2]
Core Synthetic Pathway (Reductive Amination)
This route utilizes 3-iodo-5-nitrobenzaldehyde as the starting material.[1][2] The aldehyde is condensed with an ammonia source to form an imine, which is subsequently reduced.[2]
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Reagents: Ammonium acetate (NH₄OAc), Sodium cyanoborohydride (NaBH₃CN), Methanol.[1][2]
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Conditions: Mildly acidic/buffered conditions prevent the reduction of the nitro group.[2]
Alternative Route (Borane Reduction)
Starting from 3-iodo-5-nitrobenzonitrile or 3-iodo-5-nitrobenzamide , reduction with Borane-THF (BH₃[1][2]·THF) or Borane-DMS can yield the amine.[2] Note: Strong hydride donors like LiAlH₄ must be avoided to prevent reduction of the nitro group to an azo compound or aniline.[2]
Synthesis Workflow Diagram
Caption: Primary and alternative synthetic pathways. The reductive amination route (blue/green) is preferred for functional group tolerance.
Reactivity Landscape & Orthogonal Functionalization[2][5]
The power of this scaffold lies in its ability to undergo sequential, orthogonal transformations.[2]
A. Amine Functionalization (The Anchor)
The primary amine is the most nucleophilic site.[1] It is typically functionalized first or protected (e.g., with Boc anhydride) to prevent interference during cross-coupling.[1][2]
B. Aryl Iodide Coupling (The Warhead)
The C-I bond is weak and highly reactive toward oxidative addition by Palladium(0).[1]
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Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.[1][2]
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Sonogashira: Coupling with terminal alkynes.
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Buchwald-Hartwig: C-N bond formation (though the benzylamine must be protected first).[2]
C. Nitro Group Manipulation (The Latent Handle)
The nitro group serves as a "masked" aniline.[1] Following the cross-coupling of the iodide, the nitro group can be reduced to an aniline.[2]
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Chemoselective Reduction: Use SnCl₂[1][2]·2H₂O in EtOH or Fe/NH₄Cl .[1][2] Avoid catalytic hydrogenation (H₂/Pd-C) if the iodine is still present, as it causes hydrodehalogenation.[1][2]
Orthogonal Reactivity Diagram
Caption: Orthogonal reactivity map showing independent functionalization of the amine, iodide, and nitro groups.
Experimental Protocol: Reductive Amination
Objective: Synthesis of (3-Iodo-5-nitrophenyl)methanamine from 3-iodo-5-nitrobenzaldehyde.
Reagents:
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3-Iodo-5-nitrobenzaldehyde (1.0 eq)[1]
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Ammonium Acetate (10.0 eq)[1]
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Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)[1]
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Methanol (anhydrous)[1]
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Dichloromethane (DCM) / 1M NaOH (aq)
Procedure:
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Imine Formation: In a dry round-bottom flask, dissolve 3-iodo-5-nitrobenzaldehyde (1.0 g, 3.6 mmol) in anhydrous Methanol (20 mL). Add Ammonium Acetate (2.77 g, 36 mmol) in one portion.
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Stirring: Stir the mixture at room temperature for 2 hours under nitrogen. The solution may darken as the imine forms.[2]
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Reduction: Cool the mixture to 0°C. Carefully add Sodium Cyanoborohydride (340 mg, 5.4 mmol) portion-wise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor by LC-MS or TLC (DCM/MeOH 9:1).
-
Quench & Workup:
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Purification: The crude oil can be converted to the HCl salt by adding 4M HCl in Dioxane, precipitating the product as a solid, or purified via flash column chromatography (DCM/MeOH/NH₃).[2]
Safety & Handling
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Nitroaromatics: Potentially energetic.[1][2][4] While this specific derivative is stable, avoid subjecting it to excessive heat or shock.[2]
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Benzylamines: Corrosive and irritating to skin/eyes.[1][2] Handle with gloves and eye protection in a fume hood.[2]
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Iodinated Compounds: Photosensitive.[1][2] Store in amber vials away from light to prevent liberation of iodine.
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Cyanoborohydride: Highly toxic; releases HCN upon contact with strong acids.[1][2] Ensure proper ventilation and basic quench.[2][5]
References
-
PubChem. 3-Iodo-5-nitrobenzaldehyde (Compound Summary). National Library of Medicine.[2] Available at: [Link][1]
Sources
- 1. 3-Iodo-5-nitrobenzaldehyde | C7H4INO3 | CID 71742603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Iodo-5-nitrobenzoic acid | C7H4INO4 | CID 80580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]

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